molecular formula C9H6N2 B180709 2-Methylterephthalonitrile CAS No. 55984-93-5

2-Methylterephthalonitrile

Cat. No.: B180709
CAS No.: 55984-93-5
M. Wt: 142.16 g/mol
InChI Key: UJXAVMZSVIODSH-UHFFFAOYSA-N
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Description

2-Methylterephthalonitrile is an organic compound with the molecular formula C₉H₆N₂. It is a derivative of terephthalonitrile, where a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylterephthalonitrile can be synthesized through multiple steps starting from this compound. One common method involves the substitution of chlorine atoms with nitrile groups using copper(I) cyanide in N-methylpyrrolidinone at high temperatures (200°C) for 24 hours . Another method involves the reaction of 1,4-dibromo-2-methylbenzene with copper(I) cyanide in N,N-dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production of methylterephthalonitrile typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methylterephthalonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogenation over a metal catalyst are typical reducing agents.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include methylterephthalic acid, methylterephthalamine, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Methylterephthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of methylterephthalonitrile involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Terephthalonitrile: The parent compound without the methyl group.

    2-Methylterephthalic acid: The oxidized form of methylterephthalonitrile.

    Methylterephthalamine: The reduced form of methylterephthalonitrile.

Uniqueness

2-Methylterephthalonitrile is unique due to the presence of both nitrile and methyl groups, which confer specific chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-methylbenzene-1,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXAVMZSVIODSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439515
Record name 2-methylterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55984-93-5
Record name 2-methylterephthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylyterephthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main products obtained from the α-bromination of 2,5-dimethylterephthalonitrile, and how does the reaction time influence their yields?

A1: The α-bromination of 2,5-dimethylterephthalonitrile (DMT) using N-bromosuccinimide (NBS) yields four main products:

    Q2: How are the different α-brominated 2,5-dimethylterephthalonitrile derivatives characterized?

    A2: Researchers employed a combination of analytical techniques to characterize the α-brominated DMT derivatives:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique was crucial in elucidating the molecular structures of the different bromination products. [, ]
    • Mass Spectrometry (MS): MS analysis provided information about the molecular weight of each derivative, further confirming their identities. []
    • Chromatography: Column chromatography, specifically using C18-RP absorbent and a methanol/water (70:30) mobile phase, effectively separated the reaction mixture, allowing for the isolation and purification of individual brominated products. [] This separation facilitated subsequent characterization by NMR and MS.

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